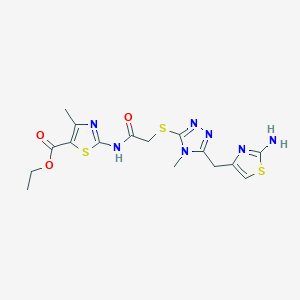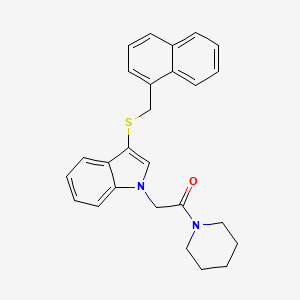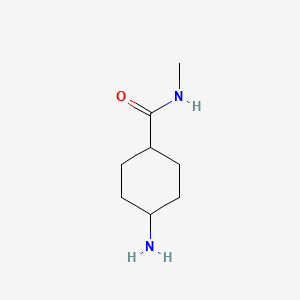![molecular formula C23H16F3N3O3S B2864298 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 833439-68-2](/img/structure/B2864298.png)
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to possess a wide range of biological activities, including anticancer, anti-convulsant, and antimicrobial effects . The compound you’re asking about seems to be a derivative of quinazolinone, with additional phenyl and acetamide groups.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with other reagents . For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Molecular Structure Analysis
The quinazoline ring in these compounds often forms a dihedral angle with the phenyl ring . In the crystal structure, hydrogen-bonding interactions can result in the formation of columns running in a certain direction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific reagents and conditions used. For example, in an alkaline environment, the final product of a reaction involving a similar compound was found to be different from what was initially expected .科学的研究の応用
Analgesic and Anti-inflammatory Applications
Several synthesized quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested, revealing significant analgesic and anti-inflammatory properties with moderate ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015). This suggests the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs with reduced gastrointestinal side effects.
Antimicrobial Activities
Quinazolinone derivatives have also shown promising antimicrobial properties. A study on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities found that certain derivatives displayed good activity against bacterial strains, comparing favorably with standard drugs (Patel & Shaikh, 2011). This indicates the potential for quinazolinone compounds in antibiotic development.
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives highlighted the synthesis of new compounds that showed promise in expanding the arsenal of biologically active substances for anticonvulsive action. Specifically, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide demonstrated significant potential in this area, suggesting a pathway for the development of new anticonvulsant medications (El Kayal et al., 2019).
Antitumor Activity
Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activities, revealing some compounds with broad-spectrum antitumor activities. These findings suggest the utility of quinazolinone derivatives in cancer treatment, highlighting their potential inhibitory activity against specific cancer cell lines and suggesting mechanisms of action through molecular docking studies (Al-Suwaidan et al., 2016).
Structural and Physicochemical Properties
Studies on the structural aspects of quinazolinone derivatives, including vibrational spectroscopy and molecular docking, offer insights into their physicochemical properties and potential interactions with biological targets. These investigations provide a foundation for understanding the modes of action of quinazolinone compounds and their potential as therapeutic agents (El-Azab et al., 2016).
特性
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3S/c24-23(25,26)32-17-12-10-15(11-13-17)27-20(30)14-33-22-28-19-9-5-4-8-18(19)21(31)29(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXTWNSUAWRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)
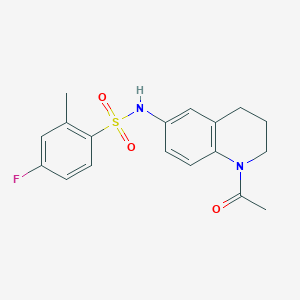
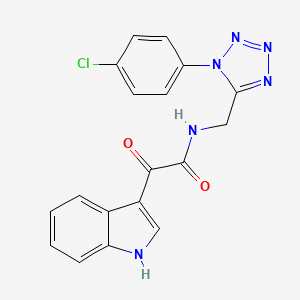
![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)
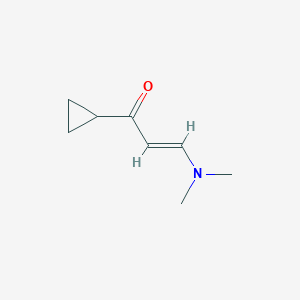
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol](/img/structure/B2864224.png)
![7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2864225.png)
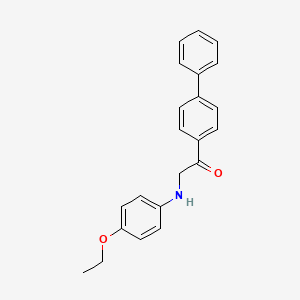
![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
